molecular formula C11H15NO2 B1428347 N-methoxy-N-methyl-2-(3-methylphenyl)acetamide CAS No. 267884-97-9

N-methoxy-N-methyl-2-(3-methylphenyl)acetamide

Cat. No.: B1428347
CAS No.: 267884-97-9
M. Wt: 193.24 g/mol
InChI Key: UPSCSLXQWAMPEG-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

267884-97-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-methoxy-N-methyl-2-(3-methylphenyl)acetamide

InChI

InChI=1S/C11H15NO2/c1-9-5-4-6-10(7-9)8-11(13)12(2)14-3/h4-7H,8H2,1-3H3

InChI Key

UPSCSLXQWAMPEG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=O)N(C)OC

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (3-methylphenyl)acetic acid (1.0 g, 6.7 mmol) in DMF (20 mL0 were added N,O-dimethylhydroxylamine hydrochloride (0.78 g, 8.04 mmol), EDC (1.54 g, 8.04 mmol), HOBt (1.06 g, 8.04 mmol), and N,N-diisopropylethylamine (7.0 mL, 40.2 mmol). The solution was stirred at RT for 18 h then diluted with EtOAc (150 mL) and washed with HCl 1 M (100 mL), water (100 mL), saturated solution of NaHCO3 (100 mL), and brine (100 mL). The organic solution was dried over sodium sulfate and concentrated in vacuo to afford the desired amide (1.2 g, 98%) used in the next step without further purification. Rf 0.8 (EtOAc/hexanes 1/1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of 2-m-tolylacetic acid (1 g, 6.7 mmol), N,O-dimethylhydroxylamine hydrochloride (654 mg, 6.7 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.28 g, 6.7 mmol), hydroxybenzotriazole (910 mg, 6.7 mmol) and triethylamine (3.38 g, 33.5 mmol) in dichloromethane (30 mL) was stirred at room temperature overnight. When TLC indicated that 2-m-tolylacetic acid was consumed, the reaction mixture was diluted with water (30 mL), and extracted with EtOAc (30 mL×3). The combined organic layer was dried over Na2SO4, concentrated in vacuo, and purified by column chromatography (PE: EtOAc=10:1) to afford N-methoxy-N-methyl-2-m-tolylacetamide (900 mg, yield 70%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
654 mg
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of m-tolyl acetic acid (2.0 g, 0.013 mol) in DMF (20 mL) were added N2O-dimethyl hydroxylamine hydrochloride (1.6 g, 0.016 mol), EDC (3.06 g, 0.016 mol), HOAt (2.17 g, 0.016 mol), and DIPEA (11.6 mL, 0.067 mol). The resulting solution was stirred at RT for 18 h then was diluted with EtOAc (200 mL) and washed with HCl 1M (100 mL), water (100 mL), sat. sol. NaHCO3 (100 mL), and brine (100 mL). The organic phase was dried over sodium sulfate and concentrated in vacuo to afford the title intermediate (2.2 g, 88%) as colorless oil used in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
N2O dimethyl hydroxylamine hydrochloride
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
11.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
88%

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